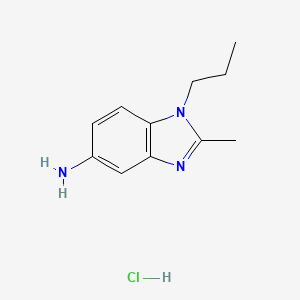
2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water, and it has a molecular weight of 241.76 g/mol. In
Scientific Research Applications
2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride has shown potential applications in various scientific fields. It has been studied as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. In addition, it has been shown to bind to certain receptors in the brain, which may be involved in its potential use for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and it has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, and it has not been associated with any significant adverse effects. However, one limitation of using this compound is its relatively low solubility in organic solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Synthesis Methods
The synthesis method of 2-methyl-1-propyl-1H-benzimidazol-5-amine hydrochloride involves the reaction of 2-methyl-1-propyl-1H-benzimidazole with hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified using recrystallization. The yield of the product is around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.
properties
IUPAC Name |
2-methyl-1-propylbenzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14;/h4-5,7H,3,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVBDBJMNLILQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C=CC(=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5969795.png)
![2-amino-4-(2-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B5969812.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5969818.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)
![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5969836.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)

![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)
![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)